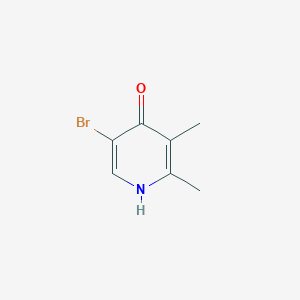

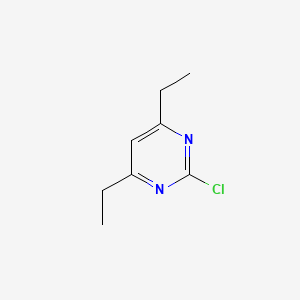

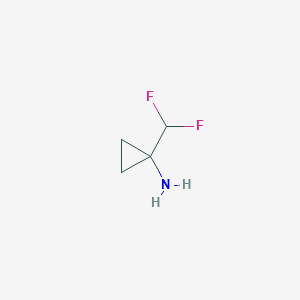

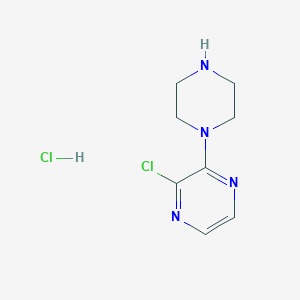

![molecular formula C16H20O3 B1457774 Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate CAS No. 1820707-35-4](/img/structure/B1457774.png)

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate

Vue d'ensemble

Description

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the CAS number 1820707-35-4 . It has a molecular weight of 260.33 g/mol and a linear formula of C16H20O3 .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of rhodium-catalyzed cyclopropanation . This method has been demonstrated to be practical for the synthesis of valuable pharmaceutical intermediates .Molecular Structure Analysis

The molecular structure of Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is represented by the linear formula C16H20O3 . The InChI key provides a unique identifier for the compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.33 g/mol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Asymmetric Synthesis and Retro-Diels-Alder Reaction : Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate has been utilized in the novel asymmetric synthesis of enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, showcasing the efficiency of a retro-Diels-Alder reaction as a pivotal step. This process highlights the compound's importance as a valuable synthetic intermediate in organic chemistry (Moher, 1996).

Structural and NMR Analysis : The unique structural features and long-range spin-spin coupling phenomena of bicyclo[3.1.0]hexane systems, including derivatives of ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate, have been elucidated through NMR spectroscopy. Such studies provide deep insights into the molecular architecture and reactivity of these compounds (Briden, Smissman, & Creese, 1968).

Antimalarial and Antimycobacterial Activities : The synthesis of derivatives of ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate has been explored for their potential antimalarial and antimycobacterial activities. This research contributes to the understanding of the compound's role in medicinal chemistry and its potential applications in developing new therapeutic agents (Ningsanont et al., 2003).

Catalyzed Cyclopropanation : The compound has been used in studies demonstrating the TMG catalyzed cyclopropanation of cyclopentenone, illustrating its utility in synthesizing bicyclo[3.1.0]hexane-2-one derivatives. This showcases the compound's versatility in synthetic organic chemistry and its contribution to developing novel synthetic methodologies (Zhang, Moher, & Zhang, 2007).

Biological Activities and Applications : Research on bicyclo[3.1.0]hexane and its heteroanalogues, including ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate, has highlighted their diverse biological activities. These compounds serve as conformationally locked analogues in nucleoside building blocks and have applications across bioactive compounds, novel materials, and catalysts, illustrating their broad utility in bioorganic and medicinal chemistry (Jimeno et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-phenylmethoxybicyclo[3.1.0]hexane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-18-16(17)15-13-8-12(9-14(13)15)19-10-11-6-4-3-5-7-11/h3-7,12-15H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVSDEXSIHSXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CC(C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198661 | |

| Record name | Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate | |

CAS RN |

1820707-35-4 | |

| Record name | Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.